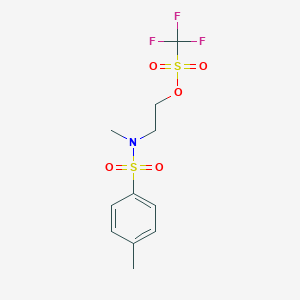
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate is a highly potent and widely studied compound in various fields of research, including organic chemistry, medicinal chemistry, and pharmaceuticals. Its molecular formula is C11H14F3NO5S2, and it has a molecular weight of 361.4 g/mol.
Preparation Methods
The synthesis of 2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate typically involves the reaction of 2-(N,4-Dimethylphenylsulfonamido)ethanol with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form 2-(N,4-Dimethylphenylsulfonamido)ethanol and trifluoromethanesulfonic acid.
Scientific Research Applications
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties and is used in the development of new drugs.
Pharmaceuticals: It is used in the formulation of certain pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity.
Comparison with Similar Compounds
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
- 2-(N,4-Dimethylphenylsulfonamido)ethyl methanesulfonate
- 2-(N,4-Dimethylphenylsulfonamido)ethyl benzenesulfonate
These compounds share similar structural features but differ in their sulfonate groups. The trifluoromethanesulfonate group in this compound imparts unique reactivity and properties, making it distinct from its analogs.
Properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]ethyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO5S2/c1-9-3-5-10(6-4-9)21(16,17)15(2)7-8-20-22(18,19)11(12,13)14/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKMHTWSTSZDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCOS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
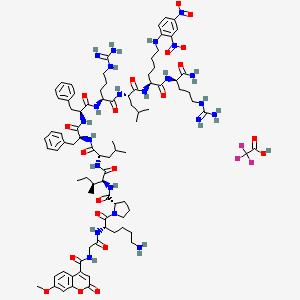
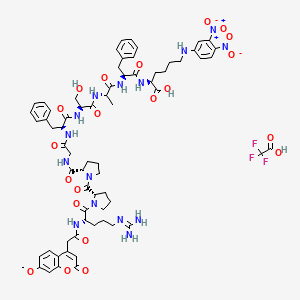
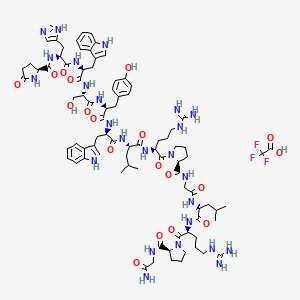
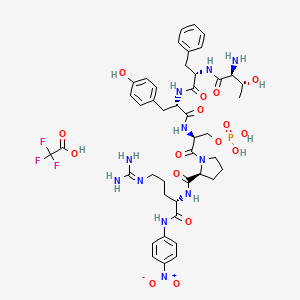
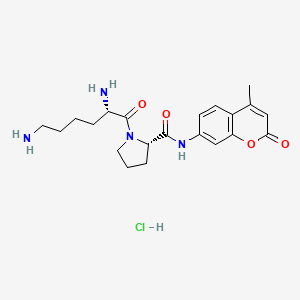
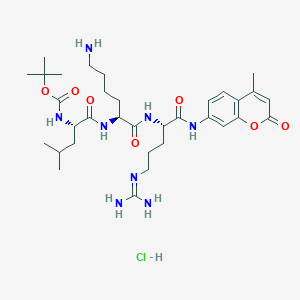
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295931.png)
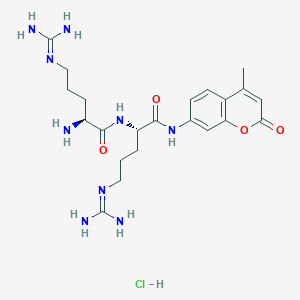

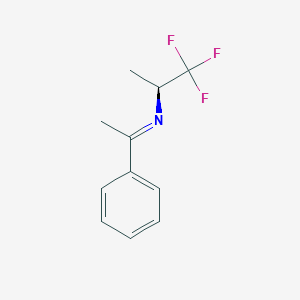
![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
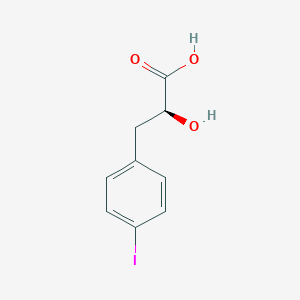
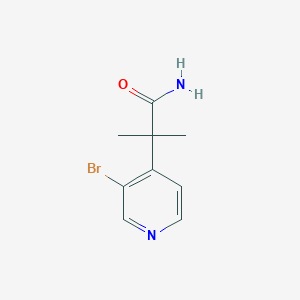
![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
